

# AM103 (CAS Number: 1147872-22-7): A Comprehensive Technical Guide

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## Compound of Interest

Compound Name:	AM103
CAS No.:	1147872-22-7
Cat. No.:	B560630

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## Abstract

**AM103**, with the CAS number 1147872-22-7, is a potent and selective inhibitor of the 5-lipoxygenase-activating protein (FLAP). This protein is a critical component in the biosynthesis of leukotrienes, which are potent pro-inflammatory lipid mediators implicated in a variety of inflammatory diseases. By targeting FLAP, **AM103** effectively blocks the production of all leukotrienes, offering a promising therapeutic strategy for conditions such as asthma and other inflammatory disorders. This technical guide provides a comprehensive overview of **AM103**, including its mechanism of action, key in vitro and in vivo data, and detailed experimental protocols.

## Core Concepts and Mechanism of Action

**AM103** exerts its pharmacological effect by binding to the 5-lipoxygenase-activating protein (FLAP), a nuclear membrane-bound protein. FLAP acts as a scaffold protein, facilitating the interaction between cytosolic 5-lipoxygenase (5-LO) and its substrate, arachidonic acid. This interaction is the initial and rate-limiting step in the biosynthesis of leukotrienes. By inhibiting

FLAP, **AM103** prevents the transfer of arachidonic acid to 5-LO, thereby blocking the entire leukotriene biosynthetic cascade. This leads to a reduction in the production of both leukotriene B4 (LTB4), a potent chemoattractant for neutrophils, and the cysteinyl leukotrienes (CysLTs), which are known to cause bronchoconstriction, mucus secretion, and airway edema.[1]

## Quantitative Data Summary

The biological activity and pharmacokinetic profile of **AM103** have been characterized in a series of preclinical studies. The key quantitative data are summarized in the tables below for easy reference and comparison.

**Table 1: In Vitro Activity of AM103**

Assay	Species	IC50 Value	Reference
FLAP Binding Assay	Human	4.2 nM	[2]
Whole Blood LTB4 Inhibition	Human	349 nM	[2]
Whole Blood LTB4 Inhibition	Rat	113 nM	
Whole Blood LTB4 Inhibition	Mouse	117 nM	

**Table 2: In Vivo Efficacy of AM103 in a Rat Model of Lung Inflammation**

Endpoint	ED50 Value	Reference
LTB4 Production Inhibition	0.8 mg/kg	[1]
CysLT Production Inhibition	1.0 mg/kg	[1]

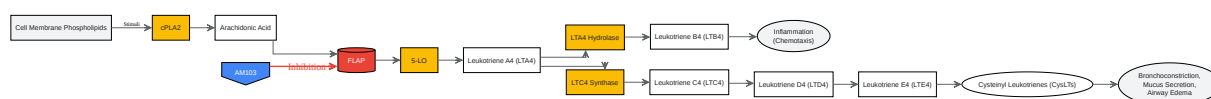
**Table 3: Pharmacokinetic Parameters of AM103 in Dogs**

Parameter	Value	Reference
Bioavailability (Oral)	64%	
Clearance	2.9 mL/min/kg	
Volume of Distribution	0.41 L/kg	
Intravenous Half-life	5.2 h	

## Signaling Pathway and Experimental Workflow Visualizations

To visually represent the mechanism of action and experimental designs, the following diagrams have been generated using the Graphviz DOT language.

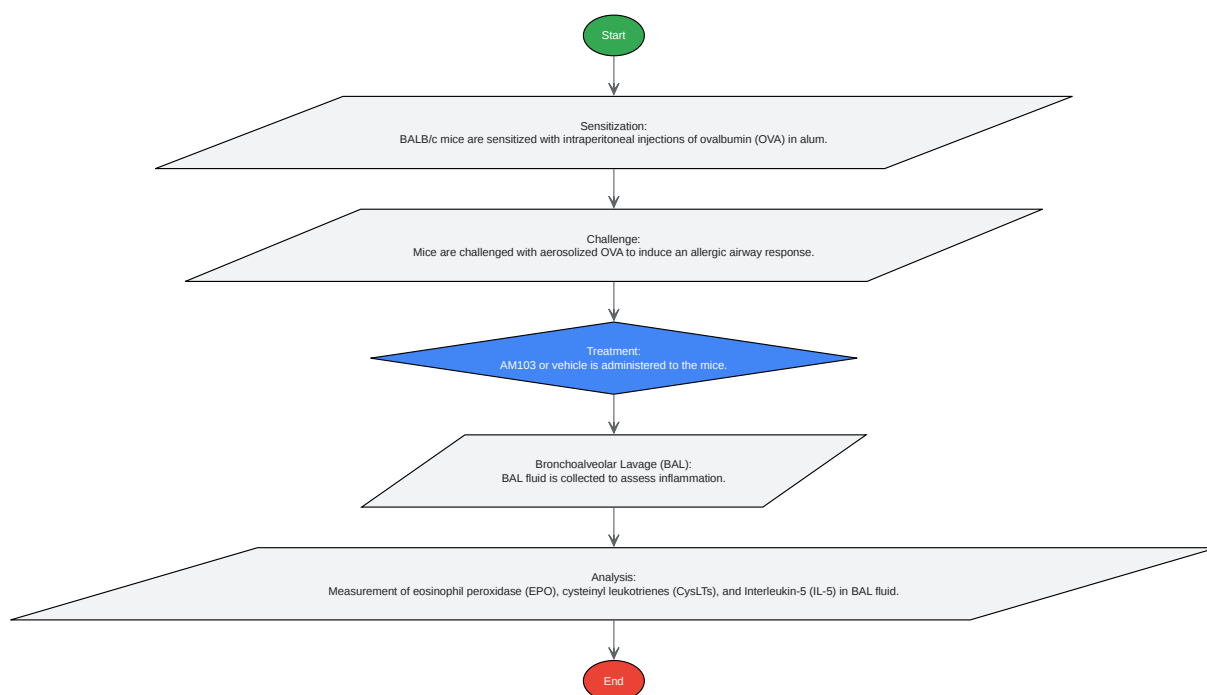
### Leukotriene Biosynthesis Pathway and the Site of Action of AM103



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**AM103** inhibits FLAP, blocking the entire leukotriene synthesis pathway.

## Experimental Workflow for the Ovalbumin-Challenged Mouse Model of Chronic Lung Inflammation



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Workflow for evaluating **AM103**'s efficacy in a mouse asthma model.

## Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the evaluation of **AM103**.

### In Vitro FLAP Binding Assay

This assay measures the ability of **AM103** to displace a radiolabeled ligand from the 5-lipoxygenase-activating protein.

- **Cell Culture and Membrane Preparation:** Human polymorphonuclear leukocytes (PMNs) are isolated from the peripheral blood of healthy donors. The cells are then lysed, and the cell membranes are prepared by differential centrifugation. The final membrane pellet is resuspended in a suitable buffer and stored at -80°C.
- **Binding Assay:** The binding assay is performed in a 96-well plate format. Cell membranes are incubated with the radioligand, [3H]MK-886, and varying concentrations of **AM103** in a binding buffer. Non-specific binding is determined in the presence of a high concentration of unlabeled MK-886.
- **Incubation and Detection:** The plates are incubated to allow for binding equilibrium to be reached. The bound and free radioligand are then separated by rapid filtration through a glass fiber filter. The radioactivity retained on the filter, representing the bound ligand, is quantified using a liquid scintillation counter.
- **Data Analysis:** The IC<sub>50</sub> value, the concentration of **AM103** that inhibits 50% of the specific binding of the radioligand, is calculated by non-linear regression analysis of the competition binding data.

### Human Whole Blood LTB<sub>4</sub> Inhibition Assay

This assay assesses the potency of **AM103** in a more physiologically relevant system by measuring its effect on leukotriene B<sub>4</sub> production in whole blood.

- **Blood Collection:** Fresh human blood is collected from healthy volunteers into heparinized tubes.

- **Compound Incubation:** The blood is pre-incubated with various concentrations of **AM103** or vehicle control for a specified period.
- **Stimulation:** Leukotriene synthesis is initiated by the addition of a calcium ionophore, such as A23187, which stimulates the 5-lipoxygenase pathway.
- **Termination and Sample Preparation:** The reaction is stopped by the addition of a quenching agent and centrifugation to separate the plasma.
- **LTB4 Measurement:** The concentration of LTB4 in the plasma is quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA) kit.
- **Data Analysis:** The IC50 value, representing the concentration of **AM103** that inhibits 50% of the LTB4 production, is determined from the dose-response curve.

## Ovalbumin-Challenged Mouse Model of Chronic Lung Inflammation

This in vivo model is used to evaluate the efficacy of **AM103** in a setting that mimics key features of allergic asthma.

- **Animals:** BALB/c mice, a strain known to develop strong Th2-type immune responses, are used for this model.
- **Sensitization:** The mice are sensitized by intraperitoneal injections of ovalbumin (OVA), an egg protein, mixed with an adjuvant such as aluminum hydroxide, to induce an allergic response.<sup>[3][4][5]</sup> This is typically done on multiple days over a period of weeks.<sup>[3][4][5]</sup>
- **Challenge:** Following the sensitization period, the mice are challenged by exposure to an aerosol of OVA, which triggers an inflammatory response in the lungs.<sup>[3][4][5]</sup>
- **Drug Administration:** **AM103** or a vehicle control is administered to the mice, typically via oral gavage, before and/or during the challenge phase.
- **Bronchoalveolar Lavage (BAL):** At the end of the study, the mice are euthanized, and a bronchoalveolar lavage is performed by instilling and then aspirating saline into the lungs.

The collected BAL fluid contains cells and mediators from the airways.

- **Endpoint Analysis:** The BAL fluid is analyzed for markers of inflammation, including the number of eosinophils, the concentration of eosinophil peroxidase (EPO), cysteinyl leukotrienes (CysLTs), and the cytokine Interleukin-5 (IL-5).[\[1\]](#)

## Rat Zymosan-Induced Peritonitis Model

This is an acute model of inflammation used to assess the anti-inflammatory activity of compounds.

- **Animals:** Male Wistar or Sprague-Dawley rats are commonly used.
- **Induction of Peritonitis:** Peritonitis is induced by an intraperitoneal injection of zymosan, a component of yeast cell walls.[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)
- **Drug Administration:** **AM103** or vehicle is administered, typically orally, prior to the zymosan injection.
- **Peritoneal Lavage:** At a specified time after zymosan injection, the animals are euthanized, and the peritoneal cavity is washed with saline to collect the inflammatory exudate.
- **Analysis:** The peritoneal lavage fluid is analyzed for the total number of infiltrating leukocytes, as well as the levels of inflammatory mediators such as LTB4 and CysLTs. Plasma extravasation into the peritoneal cavity can also be quantified.

## Mouse Platelet-Activating Factor (PAF) Lethal Shock Model

This model is used to evaluate the protective effects of a compound against a severe, systemic inflammatory response.

- **Animals:** Male BALB/c or Swiss Webster mice are often used.[\[11\]](#)
- **Induction of Shock:** A lethal dose of platelet-activating factor (PAF) is administered intravenously.[\[11\]](#)

- Drug Administration: **AM103** or vehicle is administered, typically orally, at a set time before the PAF injection.
- Endpoint: The primary endpoint is the survival time or the percentage of surviving animals over a defined observation period.[11]

## Conclusion

**AM103** is a potent and selective FLAP inhibitor with a well-characterized mechanism of action. The comprehensive preclinical data, including its in vitro potency, in vivo efficacy in relevant animal models of inflammation, and favorable pharmacokinetic profile, support its potential as a therapeutic agent for inflammatory diseases such as asthma. The detailed experimental protocols provided in this guide offer a valuable resource for researchers in the field of drug discovery and development who are investigating the role of the leukotriene pathway in disease and exploring novel therapeutic interventions. Further clinical investigation of **AM103** is warranted to establish its safety and efficacy in human populations.

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